Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 98431-72-2
VCID: VC4790784
InChI: InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H
SMILES: COC(=O)C1CC=CCN1.Cl
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride

CAS No.: 98431-72-2

Cat. No.: VC4790784

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63

* For research use only. Not for human or veterinary use.

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride - 98431-72-2

Specification

CAS No. 98431-72-2
Molecular Formula C7H12ClNO2
Molecular Weight 177.63
IUPAC Name methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H
Standard InChI Key KZPKBZYGIQOCKQ-UHFFFAOYSA-N
SMILES COC(=O)C1CC=CCN1.Cl

Introduction

Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is a chemical compound belonging to the class of tetrahydropyridine derivatives. It features a tetrahydropyridine ring structure with a carboxylate group and a methyl ester functionality. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of methyl 1,2,3,6-tetrahydropyridine-2-carboxylate can be achieved through several methods, often involving the manipulation of piperidine derivatives or related nitrogen-containing heterocycles. These methods require careful control of reaction conditions such as temperature and solvent choice. Reactions are typically conducted under inert atmospheres to prevent oxidation or hydrolysis of sensitive intermediates. Chromatographic techniques are employed for purification.

Chemical Reactivity

The reactivity of methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is influenced by the electronic nature of substituents on the tetrahydropyridine ring and the steric hindrance around the functional groups. This compound can undergo various chemical reactions, which are crucial for its potential applications in medicinal chemistry.

Biological Activities and Applications

The mechanism of action for methyl 1,2,3,6-tetrahydropyridine-2-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors in cellular pathways. Studies suggest that modifications to the tetrahydropyridine structure can enhance binding affinity and specificity towards certain biological targets. The precise pathways may involve modulation of neurotransmitter systems or antioxidant activities.

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO₂ .

  • Molecular Weight: 227.69 g/mol .

  • Structure: Features a tetrahydroquinoline ring instead of tetrahydropyridine .

Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate Hydrochloride

  • Molecular Formula: C₇H₉NO₂ .

  • Molecular Weight: 139.15 g/mol .

  • Structure: Different positioning of the carboxylate group compared to methyl 1,2,3,6-tetrahydropyridine-2-carboxylate .

Data Table for Comparison

CompoundMolecular FormulaMolecular Weight (g/mol)Structure Features
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochlorideC₉H₁₁NO₂Not specifiedTetrahydropyridine ring with carboxylate ester
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HydrochlorideC₁₁H₁₄ClNO₂227.69Tetrahydroquinoline ring
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate HydrochlorideC₇H₉NO₂139.15Tetrahydropyridine ring with carboxylate at different position

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